molecular formula C14H10ClN3O B1192484 CDK9-IN-37

CDK9-IN-37

Cat. No.: B1192484
M. Wt: 271.7
InChI Key: KTQUDVGNQBSZMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CDK9-IN-37 is an inhibitor of the cyclin-dependent kinase 9 (CDK9).

Scientific Research Applications

  • Treatment of Acute Myeloid Leukemia (AML)

    CDK9-IN-37, identified as compound 37 in research, has shown promising results in the treatment of AML. It exhibits significant antiproliferative activity in various cancer cell lines and has demonstrated effectiveness in suppressing tumor progression in mouse models. This positions it as a potential lead compound for novel CDK9 inhibitors in AML treatment (Han et al., 2021).

  • Potential in HIV Therapy

    this compound has been explored for its potential in HIV therapy. Its ability to inhibit CDK9 interferes selectively with HIV-1 Tat-mediated transcription, thereby inhibiting HIV-1 reactivation from latently infected cells (Sancineto et al., 2013).

  • Role in Transcriptional Control

    this compound targets CDK9, which is critical for RNA Polymerase II transcription in various biological processes including development, differentiation, and cell fate responses. Dysregulation of CDK9 is implicated in a range of diseases, highlighting its significance in maintaining transcriptional homeostasis (Bacon & D’Orso, 2018).

  • Oncology, Virology, and Cardiology Applications

    this compound's target, CDK9, does not regulate the cell cycle but is involved in RNA synthesis for cell growth and differentiation. Its inhibition contributes to anticancer activity, and there's potential for its use as an antiretroviral agent in HIV research. It may also have applications in cardiology, particularly in the context of myocardial hypertrophy (Wang & Fischer, 2008).

  • Cancer Therapy

    this compound, through targeting CDK9, plays a crucial role in the transcription regulation of antiapoptotic proteins, making it a significant candidate for cancer therapy. The development of selective CDK9 inhibitors like this compound has been a focus due to their potential efficacy in various cancers (Sonawane et al., 2016).

  • Epigenetic Therapy in Cancer

    this compound, by inhibiting CDK9, plays a role in reactivating epigenetically silenced genes in cancer. This leads to restored tumor suppressor gene expression and may sensitize cancer cells to immune checkpoint inhibitors, representing a new direction in epigenetic cancer therapy (Zhang et al., 2018).

Properties

Molecular Formula

C14H10ClN3O

Molecular Weight

271.7

IUPAC Name

2-(4-Aminophenyl)-7-chloroquinazolin-4(3H)-one

InChI

InChI=1S/C14H10ClN3O/c15-9-3-6-11-12(7-9)17-13(18-14(11)19)8-1-4-10(16)5-2-8/h1-7H,16H2,(H,17,18,19)

InChI Key

KTQUDVGNQBSZMO-UHFFFAOYSA-N

SMILES

O=C1NC(C2=CC=C(N)C=C2)=NC3=C1C=CC(Cl)=C3

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

CDK9IN-37;  CDK9-IN37;  CDK9IN37;  CDK9 IN 37;  CDK9-IN-37

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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